molecular formula C9H13BF3KO2 B13456842 Potassium (3-(ethoxycarbonyl)-[1,1'-bi(cyclopropan)]-2-yl)trifluoroborate

Potassium (3-(ethoxycarbonyl)-[1,1'-bi(cyclopropan)]-2-yl)trifluoroborate

Cat. No.: B13456842
M. Wt: 260.10 g/mol
InChI Key: VJCUXQUJWBTYBY-UHFFFAOYSA-N
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Description

Potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide is a chemical compound with the molecular formula C9H13BF3O2K. It is a potassium salt of a trifluoroborate ester, which is often used in various organic synthesis reactions. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide typically involves the reaction of the corresponding boronic acid with potassium fluoride and a suitable trifluoroborate source. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is attributed to the electron-withdrawing nature of the trifluoroborate group, which enhances its nucleophilicity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium [3-(ethoxycarbonyl)-[1,1’-bi(cyclopropane)]-2-yl]trifluoroboranuide is unique due to its cyclopropane structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in specific synthetic applications where the cyclopropane moiety is desired .

Properties

Molecular Formula

C9H13BF3KO2

Molecular Weight

260.10 g/mol

IUPAC Name

potassium;(2-cyclopropyl-3-ethoxycarbonylcyclopropyl)-trifluoroboranuide

InChI

InChI=1S/C9H13BF3O2.K/c1-2-15-9(14)7-6(5-3-4-5)8(7)10(11,12)13;/h5-8H,2-4H2,1H3;/q-1;+1

InChI Key

VJCUXQUJWBTYBY-UHFFFAOYSA-N

Canonical SMILES

[B-](C1C(C1C(=O)OCC)C2CC2)(F)(F)F.[K+]

Origin of Product

United States

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